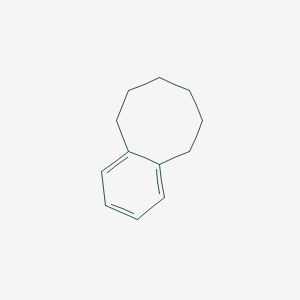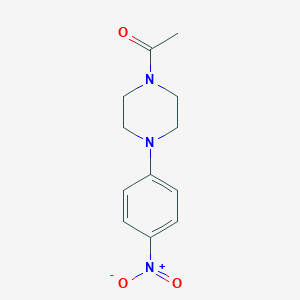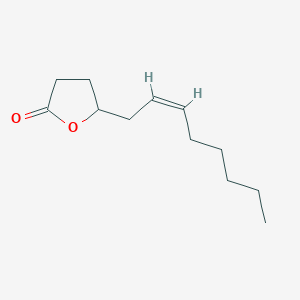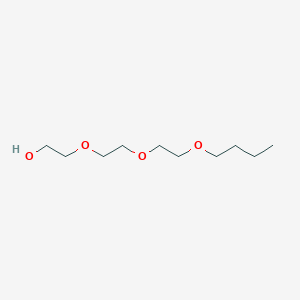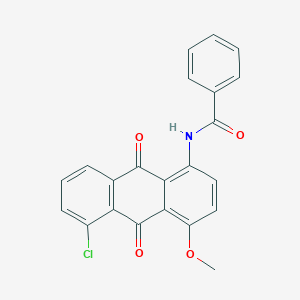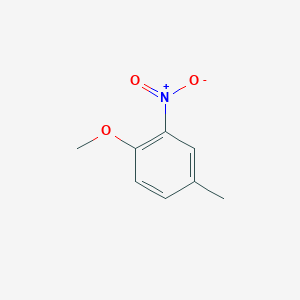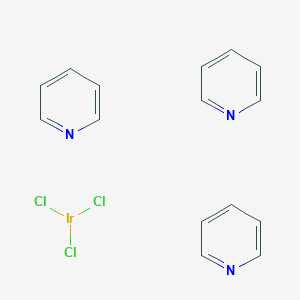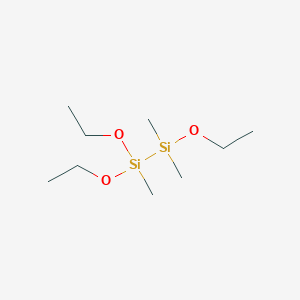
1,1,2-Triethoxy-1,2,2-trimethyldisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Triethoxy-1,2,2-trimethyldisilane, also known as TMEDS or TMTD, is a silicon-based compound that is widely used in various fields of scientific research. Its unique chemical properties make it a valuable reagent in organic synthesis, material science, and pharmaceuticals.
Wirkmechanismus
1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a nucleophile in organic reactions, attacking electrophilic centers and introducing silicon-containing functional groups. In metal-catalyzed reactions, 1,1,2-Triethoxy-1,2,2-trimethyldisilane acts as a ligand, coordinating with the metal center and stabilizing the reaction intermediate.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,1,2-Triethoxy-1,2,2-trimethyldisilane. However, studies have shown that 1,1,2-Triethoxy-1,2,2-trimethyldisilane is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1,2-Triethoxy-1,2,2-trimethyldisilane in lab experiments is its high reactivity, which allows for efficient introduction of silicon-containing functional groups. 1,1,2-Triethoxy-1,2,2-trimethyldisilane is also relatively easy to handle and store. However, one limitation is its air and moisture sensitivity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for 1,1,2-Triethoxy-1,2,2-trimethyldisilane research. One area of interest is the development of new synthetic methods for 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives. Another area of interest is the application of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in the synthesis of novel silicon-based materials with unique properties. Additionally, the use of 1,1,2-Triethoxy-1,2,2-trimethyldisilane in pharmaceuticals and biotechnology is an area of active research, with potential applications in drug delivery and biomaterials.
Conclusion
In conclusion, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is a valuable reagent in organic synthesis, material science, and pharmaceuticals. Its unique chemical properties make it a versatile and useful compound in various fields of scientific research. Further research on 1,1,2-Triethoxy-1,2,2-trimethyldisilane and its derivatives will undoubtedly lead to new discoveries and applications in the future.
Synthesemethoden
1,1,2-Triethoxy-1,2,2-trimethyldisilane can be synthesized through the reaction between trimethylchlorosilane and triethoxysilane in the presence of a base catalyst. The reaction yields 1,1,2-Triethoxy-1,2,2-trimethyldisilane and hydrochloric acid as by-products. The purity of 1,1,2-Triethoxy-1,2,2-trimethyldisilane can be improved through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,1,2-Triethoxy-1,2,2-trimethyldisilane is widely used in organic synthesis as a reagent for the introduction of silicon-containing functional groups. It is also used as a precursor for the synthesis of various silicon-based materials, such as silicon carbide and silicon nitride. In pharmaceuticals, 1,1,2-Triethoxy-1,2,2-trimethyldisilane is used as a protecting group for amino acids and peptides. It is also used as a ligand in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
17861-33-5 |
|---|---|
Produktname |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
Molekularformel |
C9H24O3Si2 |
Molekulargewicht |
236.45 g/mol |
IUPAC-Name |
diethoxy-[ethoxy(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-10-13(4,5)14(6,11-8-2)12-9-3/h7-9H2,1-6H3 |
InChI-Schlüssel |
XWXBXCRTPJXEEE-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
Kanonische SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
Synonyme |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




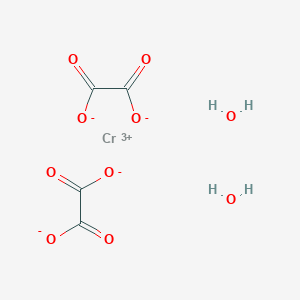
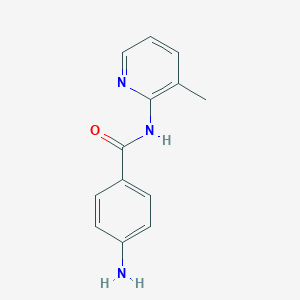
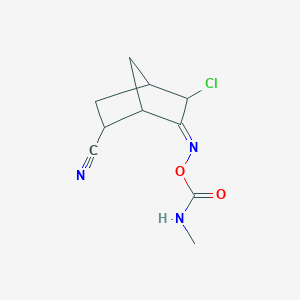
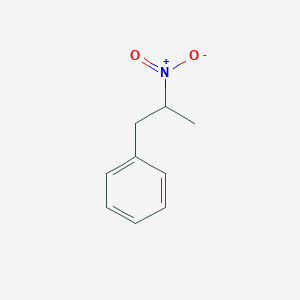
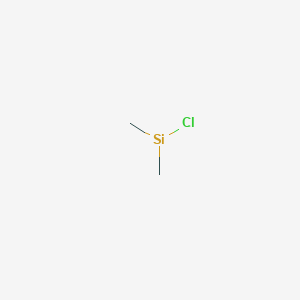
![6-[(4-Amino-M-tolyl)azo]toluene-3-sulphonic acid](/img/structure/B94637.png)
